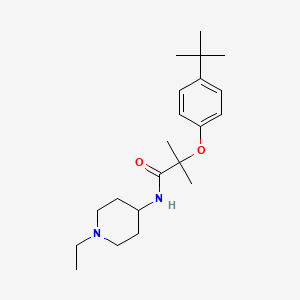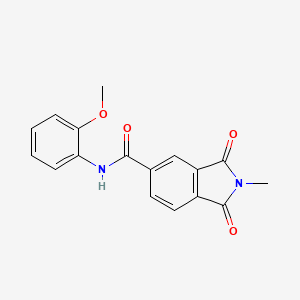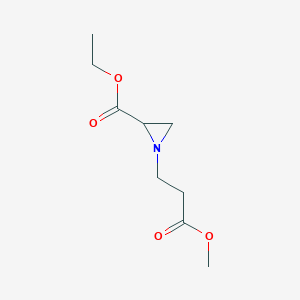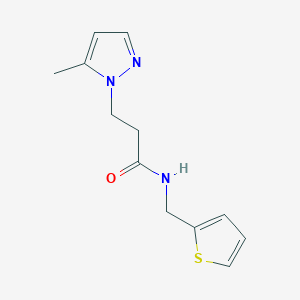![molecular formula C23H17FO3 B5207018 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B5207018.png)
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic compound that belongs to the family of flavonoids. It is also known as FBA or Fluoro-BAF and is widely used in scientific research for its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of inflammatory enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxifying enzymes.
Biochemical and physiological effects:
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, which make it a promising candidate for further research. Additionally, it is relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the limitations of using 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer in certain experiments and may require the use of organic solvents.
Future Directions
There are several future directions for the study of 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one. One direction is to investigate its potential use in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it exerts its therapeutic effects. Additionally, it may be worthwhile to investigate its potential use in combination with other drugs or therapies, in order to enhance its therapeutic efficacy. Finally, further research is needed to investigate its safety and toxicity profile, in order to determine its potential for clinical use.
Conclusion:
In conclusion, 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has been investigated for its potential use in the treatment of various diseases. While there are some limitations to its use in lab experiments, it remains a promising candidate for further research.
Synthesis Methods
The synthesis of 5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one involves the condensation of 3-fluorobenzyl bromide and 7-methyl-4-phenylcoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide and requires heating under reflux for several hours. The resulting product is then purified by column chromatography or recrystallization.
Scientific Research Applications
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been investigated for its potential use in the treatment of diabetes, cardiovascular diseases, and Alzheimer's disease. Additionally, it has been studied for its ability to modulate the immune system and reduce oxidative stress.
properties
IUPAC Name |
5-[(3-fluorophenyl)methoxy]-7-methyl-4-phenylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO3/c1-15-10-20(26-14-16-6-5-9-18(24)12-16)23-19(17-7-3-2-4-8-17)13-22(25)27-21(23)11-15/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYOYGVQTAIGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-fluorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(4-iodophenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide](/img/structure/B5206965.png)
![2-{[3-(3-isopropylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B5206967.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5206970.png)
![benzyl [2,2,2-trichloro-1-({[(4-ethoxyphenyl)amino]carbonothioyl}amino)ethyl]carbamate](/img/structure/B5206973.png)
![1-(2-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5206981.png)
![2-({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-bromophenyl)acetamide](/img/structure/B5206987.png)


![propyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5206999.png)

![1-phenyl-5-{[5-(phenylthio)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5207010.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207020.png)